molecular formula C10H11BrFNO3S B1399747 4-((4-Bromo-3-fluorophenyl)sulfonyl)morpholine CAS No. 1007211-20-2

4-((4-Bromo-3-fluorophenyl)sulfonyl)morpholine

Cat. No. B1399747
M. Wt: 324.17 g/mol
InChI Key: QTLNWFHOCXVGJI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-((4-Bromo-3-fluorophenyl)sulfonyl)morpholine, also known as BFM or NCGC00385784-01, is a chemical compound that belongs to a class of sulfonyl. It has a molecular formula of C10H11BrFNO3S and a molecular weight of 324.17 .


Molecular Structure Analysis

The molecular structure of 4-((4-Bromo-3-fluorophenyl)sulfonyl)morpholine consists of a morpholine ring, which is a six-membered ring containing four carbon atoms, one nitrogen atom, and one oxygen atom. Attached to this ring is a sulfonyl group (SO2), which is further connected to a phenyl ring. The phenyl ring is substituted with a bromine atom at the 4-position and a fluorine atom at the 3-position .

Scientific Research Applications

Antimicrobial and Modulating Activity

4-((4-Bromo-3-fluorophenyl)sulfonyl)morpholine and its derivatives have shown promising results in antimicrobial studies. For example, sulfonamides and carbamates of 3-fluoro-4-morpholinoaniline, a related compound, demonstrated potent antimicrobial activity against various bacterial strains and fungi, with some showing minimum inhibitory concentrations (MICs) in the range of 6.25–25.0 µg/mL (Janakiramudu et al., 2017). Another study explored the antimicrobial and modulating activity of 4-(Phenylsulfonyl) morpholine, finding it effective against multi-resistant strains of various bacteria and fungi (Oliveira et al., 2015).

Antidepressive Activity

Compounds like 3-methyl-5-phenyl-2-(3-fluorophenyl)morpholine hydrochloride, synthesized from related chemical structures, have been investigated for their antidepressant activities. In a mice forced swimming test, this compound showed potential for further investigation in antidepressant activity (Yuan, 2012).

Antifungal and Antimicrobial Agents

Several studies have synthesized new derivatives of morpholine-containing compounds that exhibit antibacterial and antifungal activities. For example, the synthesis and evaluation of 5-substituted-1,3,4-oxadiazol-2yl-4-(morpholin-4yl sulfonyl)benzyl sulfides as antibacterial agents showed moderate to good antimicrobial activity (ur-Rehman et al., 2015).

Material Synthesis and Characterization

Morpholine compounds are also involved in material synthesis. For instance, the novel morpholinium-functionalized anion-exchange blend membranes displayed enhanced thermophysical properties, attributed to the PBI matrix, making them suitable for applications like alkaline fuel cells (Morandi et al., 2015).

Synthesis of Chiral Intermediates

Efficient synthesis methods have been developed for chiral intermediates like (S)-3-(4-fluorophenyl)morpholin-2-one, a key intermediate of the antiemetic drug aprepitant, demonstrating the role of morpholine derivatives in pharmaceutical synthesis (Wang, 2015).

properties

IUPAC Name

4-(4-bromo-3-fluorophenyl)sulfonylmorpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrFNO3S/c11-9-2-1-8(7-10(9)12)17(14,15)13-3-5-16-6-4-13/h1-2,7H,3-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTLNWFHOCXVGJI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1S(=O)(=O)C2=CC(=C(C=C2)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrFNO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-((4-Bromo-3-fluorophenyl)sulfonyl)morpholine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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